1-(2-Hydroxyethyl)-2-imidazolidinone

Descripción

Chemical Identity and Structural Characterization of 1-(2-Hydroxyethyl)-2-imidazolidinone

Systematic Nomenclature and Molecular Formula

This compound is definitively identified by its Chemical Abstracts Service registry number 3699-54-5 and possesses the molecular formula C₅H₁₀N₂O₂. The compound exhibits a molecular weight of 130.1451 atomic mass units, as confirmed by multiple authoritative chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(2-hydroxyethyl)imidazolidin-2-one, reflecting its structural composition of an imidazolidinone ring system substituted with a hydroxyethyl group at the nitrogen-1 position.

The compound is recognized under numerous synonymous designations in chemical literature and commercial databases. Primary alternative names include 2-Imidazolidinone, 1-(2-hydroxyethyl)-, Hydroxyethylethyleneurea, and N-(2-Hydroxyethyl)ethyleneurea. Additional systematic identifiers encompass 1-(Hydroxyethyl)ethyleneurea and N-(2-Hydroxyethyl)-2-imidazolidone, demonstrating the diverse nomenclature conventions employed across different chemical classification systems. The European Community number 223-032-9 and the Unique Ingredient Identifier N0K8F6P8IF further establish its regulatory and pharmacological identity.

The Simplified Molecular-Input Line-Entry System representation OCCN1CCNC1=O provides a concise structural notation that accurately describes the connectivity pattern of atoms within the molecule. This notation indicates the presence of a hydroxyl group attached to an ethyl chain, which is subsequently connected to the nitrogen atom of the five-membered imidazolidinone ring system.

Crystallographic Analysis and Three-Dimensional Conformation

Comprehensive crystallographic analysis of this compound reveals significant structural details about its three-dimensional molecular architecture. X-ray diffraction studies conducted at 120 Kelvin demonstrate that crystals of C₅H₁₀N₂O₂ adopt an orthorhombic crystal system with space group P2₁2₁2₁. The unit cell parameters have been precisely determined, with a = 7.1099(9) Ångströms, b = 9.4282(11) Ångströms, and c = 9.7646(10) Ångströms, resulting in a unit cell volume of 654.56(13) cubic Ångströms.

The crystallographic data reveals that each unit cell contains four formula units (Z = 4), corresponding to a calculated density of 1.321 grams per cubic centimeter. The molecular absorption coefficient for molybdenum K-alpha radiation is 0.103 per millimeter, indicating relatively low X-ray absorption characteristics. Structural refinement procedures utilized 1297 independent reflections with an internal R-factor of 0.0299, ultimately converging to a weighted R-factor of 0.1412 and a goodness-of-fit value of 0.973.

The molecular conformation exhibits notable non-planarity in the hydroxamic fragment O=C–N–O, with an exocyclic torsion angle of 19.3 degrees. This deviation from planarity results from the minimization of dipole-dipole repulsion between cis-oriented dipoles and torsion strain affecting the exocyclic carbonyl and nitrogen-oxygen bonds. The synperiplanar twist of the hydroxamic fragment establishes spiral chirality, which can be classified as either P (plus) or M (minus) configuration depending on the specific molecular orientation.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| Unit Cell Parameter a | 7.1099 Å | ±0.0009 Å |

| Unit Cell Parameter b | 9.4282 Å | ±0.0011 Å |

| Unit Cell Parameter c | 9.7646 Å | ±0.0010 Å |

| Unit Cell Volume | 654.56 ų | ±0.13 ų |

| Formula Units per Cell | 4 | - |

| Calculated Density | 1.321 g/cm³ | - |

Bond length analysis reveals characteristic features of the imidazolidinone ring system, with the nitrogen-1 atom exhibiting enhanced pyramidality due to its incorporation within the heterocyclic structure. The compression of the endocyclic C(2)N(1)C(5) bond angle increases the p-character of hybrid orbitals at the nitrogen-1 position, resulting in elongation of the internal nitrogen-carbon bonds compared to typical sp³-hybridized nitrogen-carbon bond lengths.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides definitive structural confirmation and reveals important solution-phase conformational characteristics. Both proton and carbon-13 Nuclear Magnetic Resonance spectra demonstrate the absence of ring-chain tautomerism and hydroxyamide-hydroxynitrone tautomerism in solution. The stability of the molecular structure in solution is evidenced by the consistent chemical shift values observed across different measurement conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals a characteristic carbonyl carbon signal at 171.8 parts per million, which closely matches the chemical shift observed for related imidazolidinone derivatives. This chemical shift value provides strong evidence against the presence of hydroxyamide-hydroxynitrone tautomerism, as confirmed through comparison with 3-methoxy-1,2,2,5,5-pentamethylimidazolidin-4-one, which exhibits a carbonyl carbon signal at 171.1 parts per million. The consistency of these values across structurally related compounds supports the structural integrity of the imidazolidinone ring system under Nuclear Magnetic Resonance measurement conditions.

The National Institute of Standards and Technology mass spectral database provides authoritative reference spectra obtained under standardized conditions, enabling reliable compound identification through spectral matching procedures. These reference spectra include detailed fragmentation patterns with relative intensities that reflect the stability and formation probabilities of different fragment ions. The mass spectral database serves as a critical resource for analytical laboratories conducting qualitative analysis of unknown samples.

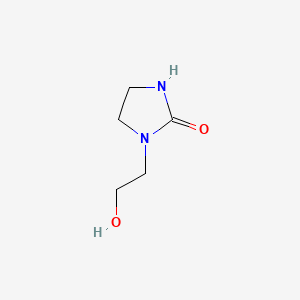

Structure

2D Structure

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAIZGPCSAAFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029260 | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3699-54-5 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyethyl imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0K8F6P8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction of Monoethanolamine with Carbon Dioxide

The fundamental process involves contacting MEA with CO2 at elevated temperatures and pressures. The reaction initially forms a carbamate salt intermediate, which upon heating undergoes cyclization to form 1-(2-Hydroxyethyl)-2-imidazolidinone.

- Conditions: Temperature range from 25°C to 240°C; pressure from atmospheric up to 150 barg.

- Catalyst: Potassium or sodium carbonate (0.5% to 30% by weight relative to reactants).

- Solvent: The reaction can be performed neat or in polar solvents such as methanol.

- Reaction Time: Between 10 minutes and 200 hours, typically 1 to 100 hours depending on conditions.

Catalytic Effect of Base

The presence of a base catalyst significantly enhances the conversion of MEA to the target compound and improves selectivity. For example, potassium carbonate at a molar ratio of 1:10 (carbonate:MEA) at 180°C for 12 hours achieved an 86% conversion of MEA with 72% selectivity to this compound.

Alternative Routes

- Reaction of 2-oxazolidinone with MEA.

- Use of N,N'-bis(2-hydroxyethyl)urea as a precursor.

- Hydrolysis of 1-(2-Hydroxyethyl)imidazolidinone-2 to N-(2-hydroxyethyl)ethylene diamine and reversible formation back to the imidazolidinone.

Experimental Data and Findings

The following table summarizes key experimental results from patent EP0496168A1 and related studies:

| Example | Temperature (°C) | Pressure (barg) | Catalyst (Base) | Reaction Time (hours) | MEA Conversion (%) | Selectivity to this compound (%) |

|---|---|---|---|---|---|---|

| 5 | 180 | 41.4 | None | 12 | Low (Adducts formed) | Negligible |

| 8 | 180 | 41.4 | K2CO3 (1:10 mol) | 12 | 86 | 72 |

| 10 | 165 | 41.4 | None | 5 | 25 | Moderate |

| FR Patent | 240 | 180 | None | 0.33 (20 min) | 64 | 85.5 |

- The presence of potassium carbonate as a base catalyst at 180°C significantly increases both conversion and selectivity compared to base-free conditions.

- Higher temperatures and pressures (e.g., 240°C and 180 atmospheres) can achieve high conversion and selectivity but require more extreme conditions.

- The reaction is reversible; hydrolysis can convert the imidazolidinone back to ethylene diamine derivatives.

Summary Table of Preparation Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 25°C to 240°C | Optimal ~180°C with base catalyst |

| Pressure | Atmospheric to 150 barg (up to 180 atm in some patents) | CO2 partial pressure critical for reaction |

| Catalyst | Potassium carbonate, sodium carbonate | 0.5% to 30% by weight relative to MEA |

| Solvent | Neat or methanol | Polar solvents preferred |

| Reaction Time | 10 minutes to 200 hours | Typically 1 to 100 hours |

| MEA Conversion | Up to 86% with catalyst | Lower without catalyst |

| Selectivity | Up to 85.5% at extreme conditions | Typically ~70% with catalyst at 180°C |

| Purification | Recrystallization, vacuum distillation | Yields product with ~90% purity |

Research and Industrial Implications

- The catalytic process using potassium carbonate offers a practical balance between reaction conditions and product yield.

- The reversible nature of the reaction suggests potential for dynamic control in industrial processes.

- The compound’s stability and purity are critical for its applications in coatings and environmental primers.

- The use of CO2 as a reactant aligns with green chemistry principles, utilizing a greenhouse gas in chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxyethyl)-2-imidazolidinone undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Various reduced derivatives of the imidazolidinone ring.

Substitution: Substituted imidazolidinone derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI), an organic compound of the imidazolidinone family with the chemical formula , has applications in diverse fields, including medicinal chemistry and materials science. HEI's structure, which includes a five-membered ring containing two nitrogen atoms and a hydroxyethyl substituent, contributes to its reactivity and biological activity.

Scientific Research Applications

Inhibition of Enzymes

HEI can inhibit heparanase and matrix metalloproteinase-9 (MMP-9), two enzymes involved in skin degradation . Heparanase affects cell adhesion, migration, and signaling, while MMP-9 participates in breaking down the extracellular matrix.

Skin Health

HEI may benefit skin health by improving epidermal barrier function, and increasing water content in the skin . Studies have shown that topical application of HEI can improve these factors. By inhibiting heparanase and MMP-9, HEI can protect the basement membrane (BM) from damage and improve overall skin health .

A study using UVB-induced human cultured skins found that HEI inhibited BM damage and improved epidermal proliferation, differentiation, water content, and transepidermal water loss abnormalities . Topical application of HEI also improved epidermal barrier function by increasing water content and decreasing transepidermal water loss in facial skin exposed to sun .

Corrosion Inhibition

HEI is a corrosion inhibitor for mild steel in acidic environments and can reduce corrosion rates in hydrochloric acid solutions. It interacts with metal surfaces to form protective films, preventing corrosive agents from reaching active sites.

Synthesis

HEI can be synthesized through catalytic processes using carbon monoxide and palladium catalysts. It can also be produced by contacting a base with monoethanolamine and carbon dioxide . Effective bases include carbonate, bicarbonate, and hydroxide salts, particularly carbonate salts of alkali metals like potassium or sodium .

Tables of Applications

Case Studies

- Skin Health Improvement: A study demonstrated that topical application of HEI improved epidermal barrier function by increasing water content and decreasing transepidermal water loss in daily sun-exposed facial skin .

- Corrosion Inhibition: Research indicates that HEI effectively reduces corrosion rates in hydrochloric acid solutions, suggesting its use in protective coatings.

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Degradation Products of Amines

HEIA is a prominent degradation product in amine-based CO₂ capture systems. Key analogs include:

Key Insight : HEIA dominates degradation pathways due to its cyclic urea structure, which enhances stability compared to linear analogs like HEEDA .

Structural Analogs with Substituted Groups

Key Insight : Substitution at the hydroxyethyl position alters reactivity and applications. Chloroethyl derivatives are more reactive but less stable, while methylated analogs excel as solvents .

Pharmacologically Active Imidazolidinones

Comparative Analysis of Physical and Chemical Properties

Key Insight : HEIA’s hydroxyethyl group balances solubility and stability, making it suitable for industrial and biomedical applications, whereas chloroethyl derivatives prioritize synthetic utility .

Industrial and Environmental Relevance

Actividad Biológica

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of HEI, focusing on its mechanisms of action, enzyme inhibition properties, and implications for skin health.

Chemical Structure and Properties

This compound is an organic compound characterized by a five-membered ring containing two nitrogen atoms and a hydroxyethyl substituent. Its chemical formula is C₅H₁₀N₂O₂, and it exhibits a melting point range of 129-132 °C . The hydroxyethyl group allows for hydrogen bonding with biological molecules, influencing their structure and function, while the imidazolidinone ring facilitates interactions with enzymes and receptors.

The biological activity of HEI primarily revolves around its ability to inhibit specific enzymes involved in extracellular matrix degradation:

- Heparanase Inhibition : HEI has been identified as an effective inhibitor of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix. This inhibition is significant as it can prevent damage to the basement membrane (BM), which is crucial for maintaining skin integrity .

- Matrix Metalloproteinase-9 (MMP-9) Inhibition : HEI also inhibits MMP-9, an enzyme implicated in various physiological processes including wound healing and tissue remodeling. By inhibiting MMP-9, HEI may help protect against excessive matrix degradation, thereby supporting skin health .

Skin Health

Recent studies have highlighted HEI's beneficial effects on skin health:

- Improvement of Epidermal Barrier Function : Topical application of HEI has been shown to enhance the epidermal barrier function in UV-exposed skin. It increases water content and reduces transepidermal water loss, thereby improving hydration and overall skin condition .

- Protection Against UV Damage : In vitro studies using UVB-induced human cultured skins demonstrated that HEI could mitigate BM damage and promote epidermal proliferation and differentiation under stress conditions caused by UV exposure .

Antimicrobial Properties

HEI has also been studied for its potential antimicrobial activities:

- Antifungal and Antimicrobial Effects : Preliminary research indicates that HEI may exhibit antifungal properties, although more extensive studies are needed to fully characterize these effects.

Case Studies

- Topical Application Study : A clinical study investigated the effects of HEI on sun-exposed facial skin. Participants applying HEI showed significant improvements in skin hydration and barrier function compared to controls over a four-week period. Measurements included transepidermal water loss and subjective assessments of skin smoothness .

- Enzyme Inhibition Research : Another study focused on the biochemical pathways influenced by HEI. It was found that HEI significantly reduced the activity of both heparanase and MMP-9 in vitro, suggesting its potential as a therapeutic agent in dermatology for conditions involving extracellular matrix degradation.

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are validated for producing high-purity 1-(2-Hydroxyethyl)-2-imidazolidinone?

Methodological Answer:

The compound is typically synthesized via a condensation reaction between ethyleneurea and ethylene oxide under controlled alkaline conditions. Key steps include:

- Temperature control : Maintaining 40–60°C to prevent side reactions.

- Solvent selection : Aqueous or ethanol-based systems to enhance solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures or vacuum distillation (boiling point: 185°C at 3.5 mmHg) to achieve >95% purity .

Validation requires NMR (¹H/¹³C) and GC-MS to confirm absence of byproducts like unreacted ethyleneurea or hydroxethylated derivatives .

Basic: Which analytical techniques are optimal for structural and purity characterization?

Methodological Answer:

- GC-MS : Use a DB-5 column (30 m × 0.25 mm ID) with helium carrier gas (1 mL/min). Electron ionization at 70 eV detects molecular ion peaks at m/z 130 (M⁺) and fragmentation patterns (e.g., m/z 87 for imidazolidinone ring cleavage) .

- HPLC : Reverse-phase C18 column with UV detection at 210 nm; mobile phase: acetonitrile/water (70:30) .

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (hydroxyethyl protons) and δ 3.1–3.3 ppm (imidazolidinone ring protons) confirm structure .

Basic: What biological mechanisms underlie its inhibition of matrix metalloproteinases (MMPs) and heparanase?

Methodological Answer:

- MMP-9 inhibition : Competitive binding to the catalytic zinc ion via the imidazolidinone ring’s carbonyl group, validated by IC₅₀ values <10 µM in keratinocyte cultures .

- Heparanase suppression : Disruption of enzyme-substrate interactions through hydroxyethyl group hydrogen bonding, demonstrated via fluorescence quenching assays .

- Experimental validation : Use 3D epidermal models to quantify basement membrane repair (e.g., laminin-332 immunofluorescence) after UV-induced damage .

Advanced: How can molecular simulations reconcile discrepancies in thermophysical property predictions (e.g., density)?

Methodological Answer:

- Force field limitations : Standard PCFF+ underestimates density by ~2% due to dipole moment (~4.5 D) and non-ideal electronic cloud distortion in the imidazolidinone ring .

- Mitigation strategies :

- Parameterize force fields using quantum mechanical (QM) data (e.g., B3LYP/6-311+G(d,p)) for charge distribution.

- Validate against experimental data for analogous compounds (e.g., 1,3-dimethyl-2-imidazolidinone) to calibrate simulations .

Advanced: How to resolve contradictions in soil sorption data across varying organic matter (OM) and pH conditions?

Methodological Answer:

- Freundlich isotherm analysis : Measure log Kf values (1.2–2.1) across soils with OM content 0.5–5% and pH 4.5–7.5. Higher OM increases sorption (n = 0.7–0.9), while acidic soils enhance protonation of the imidazolidinone nitrogen, reducing binding .

- Controlled studies : Use artificial soils with adjusted OM (e.g., humic acid amendments) and ionic strength to isolate variables.

Advanced: What formulation strategies enhance aqueous stability for dermatological applications?

Methodological Answer:

- pH optimization : Stabilize at pH 5.5–6.5 (near skin’s natural pH) to prevent hydrolysis of the hydroxyethyl group .

- Excipient selection : Use non-ionic surfactants (e.g., polysorbate 80) or cyclodextrins to improve solubility without destabilizing the imidazolidinone ring .

- Accelerated stability testing : Monitor degradation via HPLC under 40°C/75% RH for 6 months; acceptable stability defined as <5% loss of active compound .

Advanced: How to validate its role in carbon capture applications using molecular modeling?

Methodological Answer:

- CO2 binding studies : Perform ab initio calculations (e.g., DFT) to assess interaction energies between the compound’s carbonyl group and CO2.

- Experimental validation : Use thermogravimetric analysis (TGA) to measure CO2 adsorption capacity (µmol/g) under flue gas conditions (40–60°C, 15% CO2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.